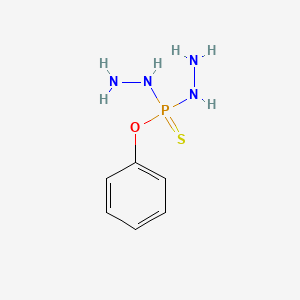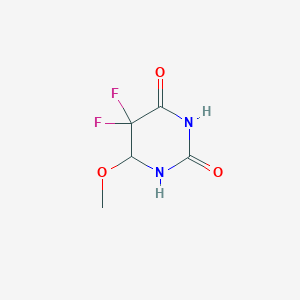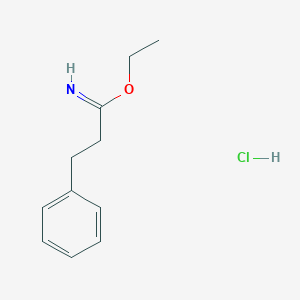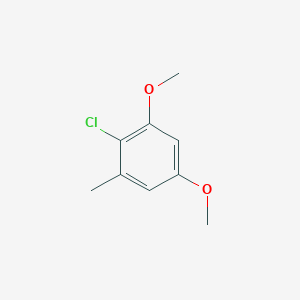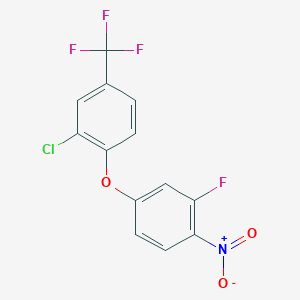
2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. The starting materials might include chlorobenzene, fluorobenzene, and nitrobenzene derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-methylbenzene
- 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-ethylbenzene
- 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-isopropylbenzene
Uniqueness
Compared to similar compounds, 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.
Propriétés
IUPAC Name |
2-chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO3/c14-9-5-7(13(16,17)18)1-4-12(9)22-8-2-3-11(19(20)21)10(15)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOXNDOUAGECEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601382 |
Source


|
| Record name | 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55407-02-8 |
Source


|
| Record name | 2-Chloro-1-(3-fluoro-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
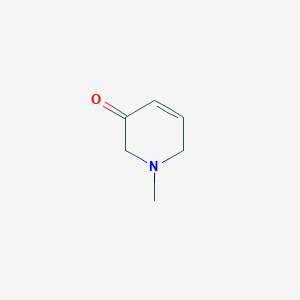
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
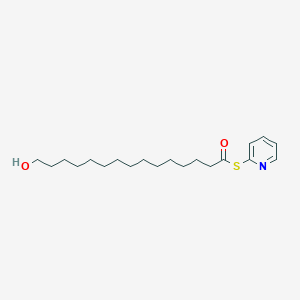
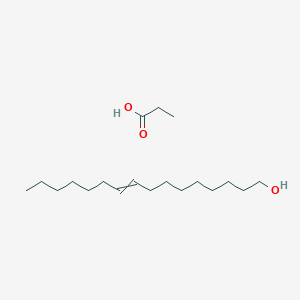
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
